molecular formula C17H26N2O B2894318 (1-Benzyl-piperidin-4-yl)-(tetrahydro-furan-2-ylmethyl)-amine CAS No. 765924-14-9

(1-Benzyl-piperidin-4-yl)-(tetrahydro-furan-2-ylmethyl)-amine

Cat. No.: B2894318
CAS No.: 765924-14-9
M. Wt: 274.408
InChI Key: LVNOGODKWOLGQG-UHFFFAOYSA-N
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Description

(1-Benzyl-piperidin-4-yl)-(tetrahydro-furan-2-ylmethyl)-amine (CAS 765924-14-9) is a chemical compound with the molecular formula C17H26N2O and a molecular weight of 274.4 g/mol . It features a piperidine ring, a key scaffold in pharmaceutical research, which is ubiquitously present in numerous biologically active compounds and FDA-approved drugs . The structure incorporates both a benzyl group and a tetrahydrofuran-2-ylmethyl moiety, making it a versatile intermediate for medicinal chemistry and drug discovery programs. Piperidine-based structures are of significant interest in neuroscience research, particularly in the development of multi-targeting ligands for complex neurodegenerative conditions . For instance, related 1-benzylpiperidine compounds have been investigated as histamine H3 receptor (H3R) antagonists with additional cholinesterase inhibitory activity, representing a promising approach for conditions like Alzheimer's disease . Furthermore, substituted 1-benzylpiperidine compounds have also been explored for their activity as muscarinic receptor antagonists, indicating the therapeutic potential of this structural class . This amine is intended for use as a building block in synthetic organic chemistry and preclinical research. It is supplied For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound responsibly in accordance with all applicable laboratory safety regulations .

Properties

IUPAC Name

1-benzyl-N-(oxolan-2-ylmethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-2-5-15(6-3-1)14-19-10-8-16(9-11-19)18-13-17-7-4-12-20-17/h1-3,5-6,16-18H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNOGODKWOLGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Synthetic Strategy

The synthesis of (1-Benzyl-piperidin-4-yl)-(tetrahydro-furan-2-ylmethyl)-amine typically follows a two-step protocol:

  • Benzylation of Piperidine : Formation of the 1-benzyl-piperidine intermediate via nucleophilic substitution or reductive amination.
  • N-Alkylation with Tetrahydrofuran-2-ylmethyl Chloride : Introduction of the tetrahydrofuran moiety under basic conditions.

In a representative procedure, 1-benzyl-piperidine is synthesized by reacting piperidine with benzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. Subsequent N-alkylation employs tetrahydrofuran-2-ylmethyl chloride with sodium hydride (NaH) as the base in tetrahydrofuran (THF), yielding the target compound after purification.

Alternative Pathways via Mitsunobu Reactions

Recent advancements utilize Mitsunobu reactions to enhance regioselectivity. For instance, 4-hydroxypiperidine derivatives are coupled with benzyl alcohols using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), achieving yields exceeding 75%. This method avoids harsh alkylation conditions, preserving sensitive functional groups.

Reaction Conditions and Catalytic Systems

Base and Solvent Optimization

Critical parameters influencing yield and purity include:

  • Base Selection : NaH and K₂CO₃ are preferred for N-alkylation due to their strong deprotonating capabilities.
  • Solvent Effects : Polar aprotic solvents like DMF and THF enhance reaction kinetics by stabilizing transition states.
Table 1: Comparative Analysis of Base-Solvent Systems
Base Solvent Temperature (°C) Yield (%) Purity (%)
NaH THF 60 82 95
K₂CO₃ DMF 80 78 93
LiHMDS Toluene 100 65 88

Advanced Industrial Production Techniques

Continuous Flow Reactors

Scaling laboratory synthesis to industrial production involves transitioning from batch to continuous flow systems. Key advantages include:

  • Improved Heat Transfer : Mitigates exothermic side reactions during benzylation.
  • Higher Throughput : Enables multi-gram synthesis with consistent purity (>90%).

Quality Control Measures

  • Chromatographic Purification : High-performance liquid chromatography (HPLC) ensures >98% purity.
  • Spectroscopic Validation : ¹H NMR and LC-MS confirm structural integrity, with characteristic peaks at δ 3.65 (piperidine-CH₂) and δ 4.20 (tetrahydrofuran-O-CH₂).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzyl group, potentially converting it to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH) can be employed.

    Substitution: Nucleophiles such as sodium azide (NaN) or thiols (R-SH) can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: De-benzylated amines.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

(1-Benzyl-piperidin-4-yl)-(tetrahydro-furan-2-ylmethyl)-amine: has several applications in scientific research:

    Proteomics: Used as a reagent for studying protein interactions and modifications.

    Medicinal Chemistry: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Neuroscience: Studied for its effects on neurotransmitter systems and potential use in treating neurological disorders.

    Chemical Biology: Utilized in the synthesis of bioactive molecules for probing biological pathways.

Mechanism of Action

The exact mechanism of action of (1-Benzyl-piperidin-4-yl)-(tetrahydro-furan-2-ylmethyl)-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as receptors or enzymes, modulating their activity. The piperidine ring can mimic natural neurotransmitters, potentially affecting synaptic transmission and neuronal signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-piperidone: Shares the benzyl-piperidine core but lacks the tetrahydrofuran moiety.

    4-Benzylpiperidine: Similar structure but without the tetrahydrofuran group.

    N-Benzyl-4-piperidinol: Contains a hydroxyl group instead of the tetrahydrofuran moiety.

Uniqueness

  • The presence of the tetrahydrofuran-2-ylmethyl group in (1-Benzyl-piperidin-4-yl)-(tetrahydro-furan-2-ylmethyl)-amine provides unique steric and electronic properties, potentially enhancing its interaction with biological targets compared to its analogs.

Biological Activity

The compound (1-Benzyl-piperidin-4-yl)-(tetrahydro-furan-2-ylmethyl)-amine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C17H26N2O
  • Molecular Weight : 274.40 g/mol
  • CAS Number : 861408-80-2

Biological Activity Overview

Research indicates that compounds containing piperidine and tetrahydrofuran moieties exhibit various biological activities, including:

  • Anticancer : Some derivatives show significant antiproliferative effects on cancer cell lines.
  • Neuroprotective : Potential interactions with adenosine receptors suggest neuroprotective properties.
  • Anti-inflammatory : Certain derivatives demonstrate anti-inflammatory effects, making them candidates for treating autoimmune diseases.

Anticancer Activity

Studies have shown that piperidine derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their effects on breast and ovarian cancer cells.

Table 1: Antiproliferative Activity of Piperidine Derivatives

Compound NameCell LineIC50 (µM)
Benzoylpiperidine derivativeMDA-MB-23119.9
Benzoylpiperidine derivativeOVCAR-375.3
(1-Benzyl-piperidin-4-yl)-(tetrahydro-furan)COV318TBD

Note: TBD = To Be Determined based on ongoing research.

Neuroprotective Effects

The compound's potential interaction with adenosine receptors has been a focal point of research. Adenosine receptors are known to play critical roles in neuroprotection, and compounds that modulate these receptors can offer therapeutic benefits in conditions like ischemia and neurodegenerative diseases.

Case Study: Adenosine Receptor Modulation

A study indicated that certain piperidine derivatives could act as selective antagonists or agonists at adenosine receptors, influencing neuroprotective pathways. These findings suggest that this compound may also exhibit similar properties, warranting further investigation.

Structure-Activity Relationship (SAR)

The structural modifications of piperidine-based compounds have been linked to their biological activity. For example, the introduction of different substituents on the benzyl or tetrahydrofuran moieties significantly affects their potency and selectivity.

Table 2: SAR Insights from Piperidine Derivatives

Substituent TypeEffect on Activity
Alkyl groups on benzylIncreased lipophilicity
Hydroxyl groups on tetrahydrofuranEnhanced receptor binding affinity
Aromatic substitutionsAltered pharmacokinetic properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (1-Benzyl-piperidin-4-yl)-(tetrahydro-furan-2-ylmethyl)-amine?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 1-benzylpiperidin-4-amine derivatives and tetrahydrofuran-2-ylmethyl halides. Key parameters include:

  • Base Selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents (e.g., DMF or THF) .
  • Temperature : Elevated temperatures (~60–80°C) to accelerate substitution kinetics.
  • Purification : Column chromatography or recrystallization for isolating the amine product.
  • Yield Optimization : Adjusting molar ratios (e.g., 1.2:1 halide:amine) and reaction time (6–12 hours).
    • Data Table :
ParameterOptimal ConditionImpact on Yield
BaseNaH (vs. K₂CO₃)+15–20% yield
SolventDMFFaster kinetics
Temperature70°CMaximizes conversion

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm benzyl, piperidinyl, and tetrahydrofuran moieties (e.g., δ 3.6–4.0 ppm for THF protons) .
  • LC-MS : To verify molecular ion ([M+H]⁺) and purity (>95%).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for quantifying impurities.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor-binding affinities of this compound?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., radioligand vs. fluorescence polarization). Mitigation strategies include:

  • Standardized Assays : Use identical cell lines (e.g., HEK293 for GPCR studies) and buffer conditions (pH 7.4, 1 mM Mg²⁺) .
  • Control Compounds : Include reference ligands (e.g., haloperidol for σ-receptors) to calibrate results.
  • Data Normalization : Express binding affinity (Ki) relative to a shared internal standard .

Q. What experimental designs are suitable for evaluating its metabolic stability and toxicity in vivo?

  • Methodological Answer :

  • In Vitro Models : Liver microsomes (human/rat) with NADPH cofactor to assess CYP450-mediated metabolism. Measure half-life (t₁/₂) and intrinsic clearance .
  • In Vivo Studies :
  • Dosing : Intraperitoneal administration (10–50 mg/kg) in rodent models.
  • Toxicokinetics : Plasma sampling at 0.5, 2, 6, 24 hours post-dose for LC-MS/MS analysis.
  • Histopathology : Post-mortem organ examination (liver, kidneys) for necrosis or inflammation .

Q. How can computational methods predict the environmental fate of this compound?

  • Methodological Answer :

  • QSAR Modeling : Estimate logP (hydrophobicity) and biodegradation potential using software like EPI Suite .
  • Ecotoxicity Assays :
Test SystemEndpointRelevance
Daphnia magna48h LC₅₀Aquatic toxicity
Soil MicrocosmsDegradation half-lifePersistence
  • Analytical Workflow : HPLC-TOF/MS to detect transformation products in simulated wastewater .

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